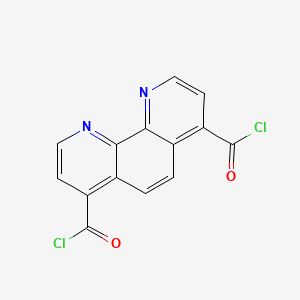
Decanoic acid, 9-(acetyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoic acid, 9-(acetyloxy)-, also known as 9-acetyloxydecanoic acid, is an organic compound belonging to the class of fatty acid esters. It is a derivative of decanoic acid, a medium-chain saturated fatty acid. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of decanoic acid, 9-(acetyloxy)- typically involves the esterification of decanoic acid with acetic anhydride. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification.
Industrial Production Methods: Industrial production of decanoic acid, 9-(acetyloxy)- follows a similar synthetic route but on a larger scale. The process involves the continuous addition of decanoic acid and acetic anhydride into a reaction vessel equipped with a reflux condenser. The reaction mixture is heated and stirred continuously. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity decanoic acid, 9-(acetyloxy)-.
Analyse Des Réactions Chimiques
Types of Reactions: Decanoic acid, 9-(acetyloxy)- undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding decanoic acid and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of decanoic acid and other oxidation products.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Decanoic acid and acetic acid.
Oxidation: Decanoic acid and other oxidation products.
Reduction: 9-hydroxydecanoic acid.
Applications De Recherche Scientifique
Decanoic acid, 9-(acetyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Industry: Utilized in the production of biofuels, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of decanoic acid, 9-(acetyloxy)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets proteins such as AMPA receptors, influencing excitatory neurotransmission in the brain.
Pathways Involved: It modulates energy metabolism by enhancing mitochondrial function and increasing the activity of sirtuins, which are important regulators of cellular energy homeostasis.
Comparaison Avec Des Composés Similaires
Decanoic acid, 9-(acetyloxy)- can be compared with other similar compounds, such as:
Decanoic Acid: A medium-chain fatty acid with similar properties but lacking the acetyl group.
Octanoic Acid: Another medium-chain fatty acid with a shorter carbon chain.
Nonanoic Acid: A fatty acid with one less carbon atom than decanoic acid.
Uniqueness: Decanoic acid, 9-(acetyloxy)- is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its parent compound, decanoic acid. This esterification enhances its solubility and makes it suitable for specific industrial and research applications.
Propriétés
Numéro CAS |
118448-87-6 |
|---|---|
Formule moléculaire |
C12H22O4 |
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
9-acetyloxydecanoic acid |
InChI |
InChI=1S/C12H22O4/c1-10(16-11(2)13)8-6-4-3-5-7-9-12(14)15/h10H,3-9H2,1-2H3,(H,14,15) |
Clé InChI |
ZGBRBBXWSHUHMK-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCCCCC(=O)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


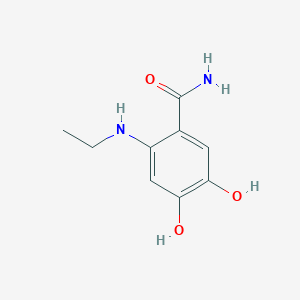
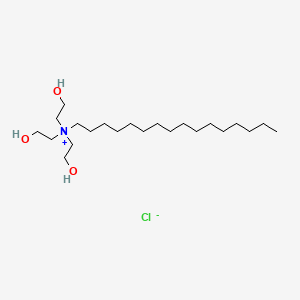
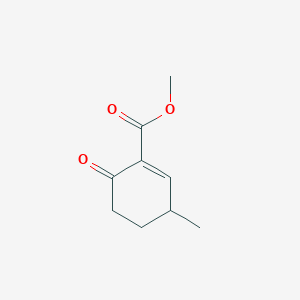

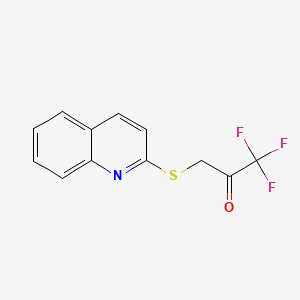
![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)

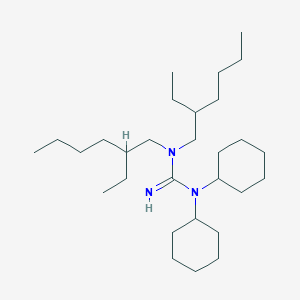

![9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)-](/img/structure/B14284642.png)
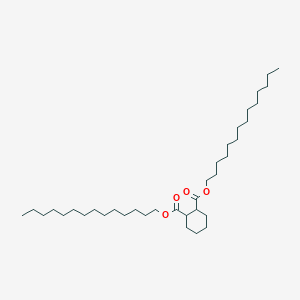
![2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B14284660.png)
![N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14284667.png)
